Potassium palmitate

CAS No.: 2624-31-9

Cat. No.: VC3754204

Molecular Formula: C16H31KO2

Molecular Weight: 294.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2624-31-9 |

|---|---|

| Molecular Formula | C16H31KO2 |

| Molecular Weight | 294.51 g/mol |

| IUPAC Name | potassium;hexadecanoate |

| Standard InChI | InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1 |

| Standard InChI Key | MQOCIYICOGDBSG-UHFFFAOYSA-M |

| SMILES | CCCCCCCCCCCCCCCC(=O)[O-].[K+] |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)[O-].[K+] |

Introduction

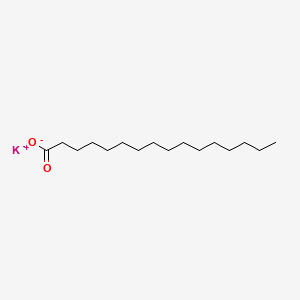

Chemical Properties and Structure

Potassium palmitate exhibits specific chemical and physical properties that define its behavior and applications. The compound has the molecular formula C16H31KO2 and a molecular weight of 294.5144 . Its structure consists of a long hydrocarbon chain (16 carbons) with a carboxylate functional group bound to a potassium ion.

Physical and Chemical Characteristics

The compound demonstrates distinctive physical properties important for various applications. The following table presents the key physical and chemical parameters of potassium palmitate:

| Property | Value |

|---|---|

| CAS Number | 2624-31-9 |

| Molecular Formula | C16H31KO2 |

| Average Molecular Weight | 294.5144 |

| Monoisotopic Molecular Weight | 294.196112097 |

| IUPAC Name | Potassium hexadecanoate |

| Boiling Point | 340.6°C at 760 mmHg |

| Flash Point | 12°C |

| Hazard Symbols | GHS02, GHS07 |

| Signal Word | Danger |

These physical properties influence the compound's behavior in different environments and applications .

Structural Representation

The chemical structure of potassium palmitate can be represented in various formats. The InChI identifier is InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1, and its isomeric SMILES notation is [K+].CCCCCCCCCCCCCCCC([O-])=O . These notations provide standardized representations of the molecule's structure that are useful for database searches and computational chemistry.

Classification and Biochemical Context

Potassium palmitate occupies a specific position within biochemical classification systems, which helps understand its properties and behavior in relation to similar compounds.

Chemical Classification

According to established chemical taxonomies, potassium palmitate is categorized as follows:

| Classification Level | Category |

|---|---|

| Kingdom | Organic compounds |

| Super Class | Lipids and lipid-like molecules |

| Class | Fatty Acyls |

| Sub Class | Fatty acids and conjugates |

| Direct Parent | Long-chain fatty acids |

| Molecular Framework | Aliphatic acyclic compounds |

This classification places the compound within the broader context of lipid chemistry and biochemistry . Long-chain fatty acids, including potassium palmitate, are characterized by an aliphatic tail containing between 13 and 21 carbon atoms, which influences their physical properties and biological activities.

Relationship to Other Fatty Acid Potassium Compounds

Potassium palmitate belongs to a family of fatty acid potassium salts with varying chain lengths and degrees of saturation. This family includes potassium caprylate (C8K), potassium caprate (C10K), potassium laurate (C12K), potassium myristate (C14K), potassium stearate (C18K), potassium oleate (C18:1K), and potassium linoleate (C18:2K) . The properties of these compounds vary depending on their carbon chain length and degree of unsaturation, creating a spectrum of biological activities and physical characteristics.

Biological Activity and Cytotoxicity Profile

Potassium palmitate demonstrates significant biological activities that make it potentially valuable for various applications, particularly in contrast to conventional synthetic surfactants.

Cytotoxicity Assessment

Research indicates that potassium palmitate exhibits significantly lower cytotoxicity compared to synthetic surfactants such as Sodium Laureth Sulfate (SLES) and Sodium Lauryl Sulfate (SLS). In lactate dehydrogenase (LDH) leakage assays, potassium palmitate (C16K) showed only 105.8% relative leakage compared to untreated controls, while SLES and SLS demonstrated 720.6% and 523.4% relative leakage, respectively . This indicates substantially less cell membrane damage when exposed to potassium palmitate.

Additionally, cell viability assessments using the WST assay showed that BALB/3T3 cells treated with potassium palmitate maintained 104.8% viability relative to untreated controls, whereas cells treated with SLES and SLS demonstrated only 30.1% and 18.1% viability, respectively . These findings suggest potassium palmitate is significantly less harmful to mammalian cells than conventional synthetic surfactants.

Comparison with Other Fatty Acid Potassium Compounds

The following table compares the cytotoxicity profiles of various fatty acid potassium compounds, including potassium palmitate, against synthetic surfactants:

| Compound | LDH Leakage (% relative to control) | Cell Viability (% relative to control) |

|---|---|---|

| Potassium caprylate (C8K) | 104.1 ± 3.3% | 114.4 ± 8.7% |

| Potassium caprate (C10K) | 100.2 ± 3.3% | 109.9 ± 12.7% |

| Potassium laurate (C12K) | 103.9 ± 3.5% | 111.5 ± 10.7% |

| Potassium myristate (C14K) | 104.9 ± 3.6% | 111.5 ± 12.0% |

| Potassium palmitate (C16K) | 105.8 ± 3.2% | 104.8 ± 15.4% |

| Potassium stearate (C18K) | 111.0 ± 3.3% | 102.0 ± 10.7% |

| Potassium oleate (C18:1K) | 108.9 ± 10.2% | 102.8 ± 13.4% |

| Potassium linoleate (C18:2K) | 107.0 ± 3.2% | 108.0 ± 10.6% |

| SLES | 720.6 ± 45.8% | 30.1 ± 4.8% |

| SLS | 523.4 ± 61.4% | 18.1 ± 0.6% |

This data clearly demonstrates that all tested fatty acid potassium compounds, including potassium palmitate, demonstrate significantly less cytotoxicity compared to synthetic surfactants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume